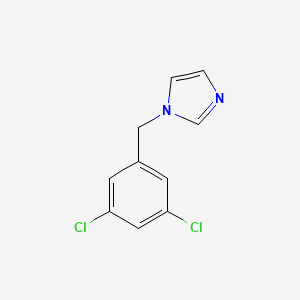

1-(3,5-dichlorobenzyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]imidazole |

InChI |

InChI=1S/C10H8Cl2N2/c11-9-3-8(4-10(12)5-9)6-14-2-1-13-7-14/h1-5,7H,6H2 |

InChI Key |

RNVCIUBPHQDEID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,5 Dichlorobenzyl 1h Imidazole and Its Analogues

N-Alkylation Strategies for Imidazole (B134444) Functionalization

N-alkylation is a direct and common method for the synthesis of 1-substituted imidazoles. This approach involves the reaction of an imidazole with a suitable alkylating agent, in this case, a 3,5-dichlorobenzyl halide.

Conventional Alkylation Approaches

The traditional method for the N-alkylation of imidazoles often employs a strong base to deprotonate the imidazole, forming a more nucleophilic imidazolide (B1226674) anion, which then reacts with the alkyl halide. A common combination of reagents for this purpose is sodium hydride (NaH) as the base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The use of NaH ensures complete deprotonation of the imidazole, while TBAB facilitates the reaction between the aqueous and organic phases, which can be beneficial when dealing with reactants of differing solubilities. researchgate.net

The reaction of imidazoles with alkyl halides can also be carried out in the absence of a base, particularly with reactive alkyl halides, by heating the reactants together. For instance, heating a mixture of imidazole and n-hexylbromide can yield 1-hexylimidazole. google.com However, the use of a base is generally preferred to improve reaction rates and yields.

Optimization of Reaction Conditions and Reagents

The efficiency of N-alkylation reactions can be significantly influenced by the choice of solvent, base, and catalyst. For instance, the use of polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can facilitate the dissolution of reactants and promote the reaction. google.com A study on the N-alkylation of benzimidazoles, a related class of compounds, highlighted the use of potassium carbonate in DMF as an effective system. google.com

Eco-friendly methods have also been explored to optimize these reactions. One such approach involves conducting the N-alkylation in an aqueous medium using a surfactant like sodium dodecyl sulfate (B86663) (SDS). researchgate.net This method can enhance the reaction rate by mitigating solubility issues and often allows for reactions to proceed at lower temperatures. researchgate.net For less reactive alkyl halides, moderate heating to around 55-60°C may be necessary. researchgate.net

The regioselectivity of alkylation in unsymmetrical imidazoles is another critical aspect. otago.ac.nz The position of N-alkylation can be influenced by electronic and steric factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz In basic conditions, electron-withdrawing groups on the imidazole ring direct the alkylation to the more remote nitrogen atom due to inductive effects. otago.ac.nz Steric hindrance from bulky substituents on the imidazole or the alkylating agent also plays a significant role, favoring substitution at the less hindered nitrogen. otago.ac.nz

| Reagent System | Solvent | Temperature | Outcome |

| Sodium Hydride (NaH) / Tetrabutylammonium Bromide (TBAB) | Varies | Varies | Effective for N-alkylation of imidazoles. researchgate.net |

| Potassium Carbonate | Dimethylformamide (DMF) | 30-120°C | Used for N-alkylation of imidazole derivatives. google.com |

| Sodium Hydroxide (aq) / Sodium Dodecyl Sulfate (SDS) | Water | Ambient to 60°C | Green and efficient method for N-alkylation. researchgate.net |

| No Base | Toluene or Methanol | Reflux | Possible for reactive alkyl halides. beilstein-journals.org |

Multicomponent Reactions for Imidazole Ring Construction

Multicomponent reactions (MCRs) offer an efficient alternative for synthesizing substituted imidazoles by constructing the heterocyclic ring in a single step from three or more starting materials. wikipedia.orgbohrium.com This approach is highly atom-economical and aligns with the principles of green chemistry by reducing the number of reaction steps and purification procedures. bohrium.com

The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.org A modification of this method, using a primary amine instead of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org

More contemporary MCRs for imidazole synthesis often utilize catalysts to improve efficiency and yield. For example, erbium triflate has been used as a catalyst in a multicomponent reaction of α-azido chalcones, aryl aldehydes, and anilines to produce highly substituted imidazoles in excellent yields. organic-chemistry.orgorganic-chemistry.org Metal-free MCRs have also been developed, using catalysts like benzoic acid or pivalic acid to promote the formation of the imidazole ring from various starting materials. organic-chemistry.orgacs.org These methods offer high functional group compatibility and avoid the use of potentially toxic metal catalysts. organic-chemistry.orgacs.org

Transition Metal-Catalyzed Synthetic Pathways for Imidazole Derivatives

Transition metal catalysis provides powerful tools for the synthesis of imidazole derivatives, enabling unique bond formations and functionalizations that are often difficult to achieve through other means. ontosight.ai

Copper-Catalyzed C–C Bond Cleavage Methods

Copper-catalyzed reactions have emerged as a versatile strategy for the synthesis of imidazoles, sometimes involving unusual C–C bond cleavage steps. rsc.orgnih.gov One such method involves the reaction of chalcones and benzylamines in the presence of a copper(II) triflate and iodine catalyst. nih.gov In this transformation, an unusual cleavage of the α,β-unsaturated C–C bond of the chalcone (B49325) occurs, leading to the formation of 1,2,4-trisubstituted imidazoles. nih.gov

Another innovative copper-catalyzed, one-pot synthesis of aryl imidazole derivatives starts from ketones and ammonium (B1175870) carbonate. rsc.orgnih.govresearchgate.net This process proceeds through an α-amination and an oxidative C–C bond cleavage, offering a rapid and simple route to diverse imidazole structures. rsc.orgnih.gov

Metal-Free Alternatives for Benzylamine Functionalization

In the broader context of synthesizing imidazole precursors and analogues, metal-free methods for the functionalization of benzylamines are gaining prominence due to their sustainability and avoidance of metal contamination. rsc.org These methods often rely on the use of bases, radical initiators, or photochemical and electrochemical conditions to activate the benzylic C(sp³)–H bond for subsequent C-C or C-heteroatom bond formation. rsc.org

Regioselective Synthesis of Substituted 1H-Imidazoles

The controlled placement of substituents on the 1H-imidazole ring is paramount in synthesizing compounds like 1-(3,5-dichlorobenzyl)-1H-imidazole. Regioselective synthesis ensures that the desired isomer is obtained, which is crucial for the compound's ultimate application and efficacy. Various methods have been developed to achieve this control, particularly for N-substituted imidazoles.

One primary strategy involves the direct N-alkylation of the imidazole ring. In the case of this compound, this is typically achieved by reacting imidazole with a 3,5-dichlorobenzyl halide. A Chinese patent describes a method where 2,4,ω-trichloroacetophenone and imidazole undergo an N-alkylation reaction to form a 2-imidazole halo acetophenone (B1666503) intermediate, showcasing a pathway to specifically substituted imidazoles. google.com

For more complex substitutions, palladium-catalyzed direct arylation offers a powerful tool for regioselectivity. For instance, 1-aryl-1H-imidazoles can be selectively coupled with aryl halides at the C5 position. nih.gov While this example focuses on C-H functionalization, the principles of directing group chemistry are fundamental. To achieve N-substitution regioselectively, protecting groups can be employed. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for example, can be used to direct arylation to specific positions on the imidazole core. By transferring the SEM-group between the N-1 and N-3 positions, chemists can selectively functionalize the C4 and C5 positions before N-alkylation. acs.org

Another approach focuses on building the imidazole ring from acyclic precursors, which inherently defines the substitution pattern. A method for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. The subsequent addition of an amine, such as 3,5-dichlorobenzylamine (B1297776), would lead to a transamination and cyclization cascade, yielding the desired 1,4-substituted imidazole. nih.gov This method is noted for its tolerance of diverse N-substituents, both sterically and electronically. nih.gov

Computational studies have also shed light on the mechanisms governing regioselectivity. In the synthesis of certain 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the 2-hydroxyaryl group on the nitrogen atom was found to direct the reaction pathway, favoring the formation of the imidazole derivative over other potential products. acs.org This self-assisted mechanism highlights how substituent choice can be a key determinant of regiochemical outcomes.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

To accelerate and improve the efficiency of synthesis, advanced techniques such as microwave-assisted organic synthesis (MAOS) have been widely adopted for preparing imidazole derivatives. This method often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Microwave irradiation has been successfully used in the one-pot, multi-component synthesis of polysubstituted imidazoles. In a typical reaction, a mixture of an aldehyde, a dicarbonyl compound (like benzil), a primary amine, and a nitrogen source (like ammonium acetate) are irradiated. For the synthesis of this compound analogs, 3,5-dichlorobenzylamine could serve as the amine component. The use of solid supports like silica (B1680970) gel or green catalysts such as Cr2O3 nanoparticles prepared from plant extracts can further enhance reaction efficiency under microwave conditions. nih.gov

Research has demonstrated the dramatic impact of microwave assistance. For example, the synthesis of certain aryl imidazoles was completed in 12–16 minutes under microwave irradiation, a significant reduction from conventional methods. Similarly, the synthesis of 2,4,5-triphenyl-1H-imidazole (lophine) derivatives has been optimized using microwave heating, often in solvent-free conditions or using minimal high-boiling point solvents like DMSO. asianpubs.org

The table below compares conventional and microwave-assisted methods for the synthesis of various substituted imidazoles, illustrating the general advantages of the latter.

| Product | Method | Reaction Time | Yield (%) | Reference |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | Conventional | 10-12 hours | 65 | |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | Microwave (1000W) | 12 minutes | 88 | |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Conventional | 12 hours | 62 | |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Microwave (1000W) | 14 minutes | 85 | |

| 2,4,5-Triphenyl-1H-imidazole Schiff Base | Conventional (Reflux) | 3 hours | 72-85 | asianpubs.org |

| 2,4,5-Triphenyl-1H-imidazole Schiff Base | Microwave (800W) | 3 minutes | 81-92 | asianpubs.org |

This table is generated based on data for analogous imidazole syntheses to illustrate the comparative efficiency of microwave-assisted techniques.

The efficiency of microwave synthesis is often attributed to the rapid, uniform heating of the reaction mixture, which can lead to faster reaction rates and the avoidance of side-product formation that may occur with prolonged heating. derpharmachemica.com

Synthesis of Precursor Molecules and Intermediates

The synthesis of this compound relies on the availability of key precursors and the formation of stable intermediates. The primary precursors are the imidazole ring itself and a suitable 3,5-dichlorobenzyl electrophile.

Imidazole: Imidazole is a commercially available compound. Historically, it was first synthesized from glyoxal (B1671930) and ammonia, a reaction that gave the heterocycle its original name, glyoxaline. nih.gov Numerous methods exist for synthesizing the imidazole core, including the reaction of an imidate with an α-aminoaldehyde or the Debus synthesis, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia. derpharmachemica.com

3,5-Dichlorobenzyl Halides: The benzylating agent is typically 3,5-dichlorobenzyl chloride or 3,5-dichlorobenzyl bromide. These can be prepared from 3,5-dichlorotoluene (B1293413) via free-radical halogenation of the methyl group using agents like N-bromosuccinimide (NBS) or sulfuryl chloride under UV irradiation or with a radical initiator. Alternatively, 3,5-dichlorobenzoic acid can be reduced to 3,5-dichlorobenzyl alcohol, which is then converted to the corresponding halide using reagents such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Intermediates: The direct N-alkylation of imidazole with 3,5-dichlorobenzyl halide is the most straightforward route. In this SN2 reaction, one of the nitrogen atoms of the imidazole ring acts as a nucleophile, displacing the halide from the benzylic carbon. This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the imidazole, thereby increasing its nucleophilicity.

A specific synthetic route for an analog is detailed in a patent, where 2,4,ω-trichloroacetophenone is reacted with imidazole in dichloromethane (B109758) to yield 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one as an N-alkylated intermediate. google.com This ketone can then be reduced to an alcohol and subsequently etherified. google.com This highlights a common strategy where the imidazole is first attached to a carbon backbone, which is then further modified to achieve the final target structure.

Another relevant intermediate strategy involves the use of chalcones. The synthesis of 1,2,4-trisubstituted imidazoles has been achieved through the reaction of chalcones and benzylamines. acs.org In a hypothetical adaptation for this compound, a suitably substituted glyoxal derivative could react with 3,5-dichlorobenzylamine and ammonia or an ammonia equivalent.

Mechanistic Insights into Biological Activities of 1 3,5 Dichlorobenzyl 1h Imidazole Derivatives

Antimicrobial Mechanisms of Action

The antimicrobial properties of 1-(3,5-dichlorobenzyl)-1H-imidazole and its derivatives are a subject of significant scientific interest. These compounds exhibit a range of biological activities, and their mechanisms of action are multifaceted, often involving interference with essential microbial cellular processes.

Interference with Microbial DNA Replication

Certain nitro-imidazole derivatives have been shown to directly target and damage microbial DNA. For instance, the antimicrobial drug 1-methyl-2-nitro-5-vinylimidazole has been found to preferentially inhibit DNA synthesis in Escherichia coli. nih.gov The antibacterial effects of this compound are a result of repairable damage to the DNA. nih.gov This is evidenced by the increased sensitivity of bacterial strains with deficient DNA repair systems (recA and uvr) to the drug. nih.gov Furthermore, the drug stimulates DNA turnover, a process dependent on the uvrA gene product, and induces the formation of cross-links in the DNA of treated bacteria. nih.gov The ability of such compounds to cause mutations and induce prophage lambda in E. coli further underscores their interaction with microbial genetic material. nih.gov The fundamental structure of the imidazole (B134444) ring, with its capacity for hydrogen bonding and affinity for metals, may facilitate these interactions with the DNA molecule. researchgate.net

Disruption of Microbial Cell Wall Synthesis

The integrity of the bacterial cell wall is a critical target for many antimicrobial agents. While β-lactam antibiotics are well-known inhibitors of cell wall synthesis, resistance to these drugs, as seen in Methicillin-resistant Staphylococcus aureus (MRSA), has driven the search for new compounds. researchgate.net Research into related heterocyclic compounds has revealed mechanisms that may be relevant to imidazole derivatives. For example, certain pyrazolidine-3,5-dione (B2422599) derivatives have been identified as inhibitors of the MurB enzyme (UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase), which is essential for the biosynthesis of the bacterial cell wall. researchgate.net Some of these derivatives also show activity against MurA and MurC enzymes. researchgate.net

In the context of mycobacteria, 1H-benzo[d]imidazole derivatives have been shown to interfere with the synthesis of the unique and complex mycobacterial cell wall. nih.gov Specifically, these compounds inhibit the synthesis of trehalose (B1683222) dimycolate (TDM) and reduce the levels of mycolylated arabinogalactan, which is consistent with the inhibition of MmpL3, a key transporter of mycolic acids. nih.gov This disruption of mycolic acid metabolism highlights a specific mechanism by which imidazole-related compounds can exert their antitubercular effects. nih.gov

Modulation of Microbial Cell Membrane Integrity

The cell membrane is a vital barrier, and its disruption can lead to cell death. Imidazole derivatives can affect membrane integrity through several mechanisms. The hydrophobic nature of substituents, such as the dichlorobenzyl group, can facilitate the partitioning of these molecules into the lipid bilayer of the cell membrane, disrupting its structure and increasing permeability. mdpi.com

Another identified mechanism involves the generation of reactive oxygen species (ROS). Studies on 5-aminoimidazole-4-carbohydrazonamide derivatives have demonstrated a significant increase in ROS production in Candida species, which appears to be involved in their antifungal activity. nih.gov The generation of ROS can lead to a loss of membrane integrity and subsequent cell death. nih.gov This is supported by findings where surface contact with antimicrobial agents is sufficient to initiate cytotoxicity through ROS generation. nih.gov Furthermore, microscopic studies have shown that exposure to certain antimicrobial compounds can lead to the disruption of bacterial cell integrity, causing leakage of intracellular components, which is indicative of impaired membrane permeability. researchgate.net Some antimicrobial peptides are known to form pores in the membrane, a mechanism that could also be plausible for certain imidazole derivatives. rsc.org

Studies on Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli)

A number of studies have evaluated the in vitro antibacterial activity of various imidazole and benzimidazole (B57391) derivatives against clinically relevant bacterial strains. These investigations have demonstrated that structural modifications to the imidazole core can significantly influence the potency and spectrum of activity.

Derivatives of 4,5-diphenyl-1H-imidazole have been tested against both Gram-positive and Gram-negative bacteria. scirp.org Notably, one derivative, compound 6d , exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was twice as effective as the control antibiotic ciprofloxacin. scirp.org Another compound, 6c , showed moderate activity against S. aureus and Enterococcus faecalis. scirp.org Similarly, certain indolylbenzo[d]imidazoles have demonstrated high activity against S. aureus, with some compounds showing MIC values of less than 1 µg/mL. nih.gov The activity of these compounds against Gram-negative bacteria like Escherichia coli has also been documented. nih.govmdpi.com

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6d ) | Staphylococcus aureus | 4 | scirp.org |

| 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6c ) | Staphylococcus aureus | 16 | scirp.org |

| 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6c ) | Enterococcus faecalis | 16 | scirp.org |

| Indolylbenzo[d]imidazole (3ao ) | Staphylococcus aureus | < 1 | nih.gov |

| Indolylbenzo[d]imidazole (3aq ) | Staphylococcus aureus | < 1 | nih.gov |

| Indolylbenzo[d]imidazole (3aa ) | Staphylococcus aureus | 3.9-7.8 | nih.gov |

| Indolylbenzo[d]imidazole (3ad ) | Staphylococcus aureus | 3.9-7.8 | nih.gov |

Investigations into Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

Imidazole derivatives are a well-established class of antifungal agents. Research has continued to explore new derivatives for improved efficacy against pathogenic fungi like Candida albicans and Aspergillus fumigatus.

Derivatives of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole have demonstrated excellent in vitro antifungal activity against clinical strains of C. albicans. nih.gov Further studies on 1-halogenobenzyl-3-imidazolylmethylindole derivatives have identified several compounds with significant activity against C. albicans, with MIC values ranging from 1-6 µg/mL. capes.gov.br For instance, compound 40a from this series showed notable potency. capes.gov.br The antifungal activity of these compounds against Aspergillus fumigatus has also been evaluated, although often showing higher MIC values compared to reference drugs. capes.gov.br Other research has also highlighted the efficacy of various imidazole derivatives against C. albicans. nih.govresearchgate.net The mechanism of action for some of these, such as 5-aminoimidazole-4-carbohydrazonamide derivatives, has been linked to the generation of reactive oxygen species. nih.gov

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| 1-halogenobenzyl-3-imidazolylmethylindole (35b, 35e, 35g, 35h, 36a, 38a, 40a ) | Candida albicans | 1-6 | capes.gov.br |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag ) | Candida albicans | 3.9 | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq ) | Candida albicans | 3.9 | nih.gov |

| 1-halogenobenzyl-3-imidazolylmethylindole (45a ) | Aspergillus fumigatus | 8 ± 1 | capes.gov.br |

Exploration of Antitubercular Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. nih.govbohrium.com Imidazole and its fused-ring counterpart, benzimidazole, have been identified as promising scaffolds for the development of such agents. nih.govbohrium.com

A significant mechanism of action for some 1H-benzo[d]imidazole derivatives is the inhibition of mycolic acid metabolism by targeting the MmpL3 protein. nih.gov This protein is crucial for transporting mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 leads to a bactericidal effect at nanomolar concentrations. nih.gov In addition to targeting the cell wall, other imidazole-containing derivatives have been investigated. For example, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have also shown interesting activity against the M. tuberculosis H37Rv reference strain. nih.gov More recently, molecular hybridization strategies have led to the development of carboxyquinoline-triazole compounds, which have demonstrated potent anti-tubercular effects. frontiersin.orgscilit.com One such derivative, 5n , exhibited an MIC of 12.5 µg/mL against M. tuberculosis. frontiersin.org

| Derivative Class | Target/Strain | Activity/MIC (µg/mL) | Reference |

| 1H-benzo[d]imidazole derivatives | M. tuberculosis (MmpL3) | Bactericidal at nanomolar concentrations | nih.gov |

| Carboxyquinoline-triazole (5n ) | M. tuberculosis | 12.5 | frontiersin.org |

| Carboxyquinoline-triazole (5g, 5i-l, 5o, 5q-t, 5v, 7w ) | M. tuberculosis | 15 | frontiersin.org |

| Carboxyquinoline-triazole (5b-d, 5f, 5m, 5p, 5u ) | M. tuberculosis | 62.5 | frontiersin.org |

Cellular and Molecular Mechanisms in Anticancer Research

Derivatives of this compound have been the subject of anticancer research, with studies elucidating their effects on cancer cell proliferation, survival, and the specific signaling pathways that govern these processes.

Mechanisms of Cellular Proliferation Inhibition

A primary mechanism by which imidazole derivatives exert their anticancer effects is through the inhibition of cellular proliferation. nih.govnih.gov Studies on myeloid leukemia cell lines have shown that these compounds can significantly reduce cell growth in a dose-dependent manner. nih.govresearchgate.net This anti-proliferative activity is not merely cytostatic but is directly linked to the induction of programmed cell death, or apoptosis. nih.govnih.gov By triggering this intrinsic suicide program within cancer cells, imidazole derivatives effectively halt the uncontrolled proliferation that is a hallmark of cancer. nih.gov Other research has pointed to different mechanisms; for example, some trisubstituted imidazole compounds have been found to induce cell cycle arrest in the G2/M phase, which precedes apoptosis and prevents cells from dividing. rsc.org

Induction of Apoptosis Pathways

The induction of apoptosis is a critical mechanism for the anticancer activity of imidazole derivatives. nih.govrsc.org Apoptosis is a regulated process of cell death essential for tissue homeostasis, and its evasion is a key characteristic of cancer cells. frontiersin.org Targeting and reactivating apoptotic pathways is therefore a central strategy in cancer therapy. nih.govfrontiersin.org Research has demonstrated that imidazole derivatives trigger apoptosis in various cancer cell lines, including myeloid leukemia. nih.govnih.gov This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net For example, treatment with imidazole has been shown to increase the levels of cleaved caspase-3 and caspase-9, indicating the activation of the intrinsic apoptotic pathway. researchgate.net Furthermore, some imidazole derivatives activate apoptosis by modulating the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial (intrinsic) apoptotic pathway. nih.gov DNA fragmentation, a characteristic feature of late-stage apoptosis, has been observed in leukemia cells following treatment with imidazole derivatives, confirming their ability to engage this cell death machinery. nih.gov

Modulation of Specific Signaling Pathways (e.g., AXL-Receptor Tyrosine Kinase, Wnt/β-catenin)

The anticancer effects of imidazole derivatives are often rooted in their ability to interfere with specific intracellular signaling pathways that are dysregulated in cancer.

AXL-Receptor Tyrosine Kinase (AXL-RTK): The AXL receptor tyrosine kinase is a key regulator of cell survival, proliferation, and migration. nih.gov Its overexpression is linked to poor prognosis and drug resistance in many cancers, including acute myeloid leukemia (AML). nih.gov Studies have revealed that novel imidazole derivatives can downregulate the expression of AXL-RTK in myeloid leukemia cell lines such as NB4 and K562. nih.govnih.govresearchgate.net By inhibiting this pathway, the compounds can suppress the survival and growth signals that cancer cells rely on, contributing to their anti-leukemic effects. nih.gov

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue maintenance, but its abnormal activation is a major driver in many cancers, including colorectal cancer and leukemia. researchgate.netnih.govresearchgate.net The pathway's central component is β-catenin, a protein whose stabilization and nuclear translocation lead to the transcription of genes promoting proliferation, such as c-Myc. nih.govnih.gov Research has shown that imidazole derivatives can effectively interfere with this pathway. nih.govnih.gov Specifically, treatment of myeloid leukemia cells with these compounds leads to the downregulation of Wnt/β-catenin target genes, including c-Myc and Axin2. nih.govnih.govresearchgate.net This inhibition of Wnt/β-catenin signaling disrupts a fundamental oncogenic program, leading to reduced cell proliferation. nih.gov Some studies suggest that imidazole promotes the degradation of β-catenin, thereby preventing its signaling function. researchgate.net

Studies on in vitro Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, NB4, K562)

The anticancer potential of this compound derivatives has been evaluated through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxic potency.

MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line is a widely used model for breast cancer research. Several studies have reported the cytotoxic effects of various imidazole derivatives on these cells. The IC₅₀ values demonstrate a range of potencies, often influenced by the specific substitutions on the imidazole scaffold. nih.gov

Table 1: Cytotoxicity of Imidazole Derivatives against MCF-7 Cells

| Compound/Derivative | IC₅₀ (µM) | Reference |

| Thiazole-benzimidazole derivative (Cpd 45) | 5.96 | nih.gov |

| Thiazole-benzimidazole derivative (Cpd 44) | 6.30 | nih.gov |

| 2-Phenyl benzimidazole derivative (Cpd 35) | 3.37 | nih.gov |

| 2-Phenyl benzimidazole derivative (Cpd 36) | 6.30 | nih.gov |

| Imidazolyl-1,3,5-triazine derivatives | Active | nih.gov |

| Benzimidazole derivative (se-182) | Active | jksus.org |

| (Note: "Active" indicates that the source reported cytotoxic activity but did not provide a specific IC₅₀ value.) |

NB4 (Human Acute Promyelocytic Leukemia): The NB4 cell line is a model for acute promyelocytic leukemia (APL), a subtype of AML. nih.gov Research has shown that several novel imidazole derivatives can inhibit the proliferation of NB4 cells in a dose-dependent manner. nih.govnih.gov All four derivatives tested in one study (L-4, L-7, R-35, and R-NIM04) were found to interfere with NB4 cell proliferation at concentrations between 1.25 and 5 µM. nih.govresearchgate.net

Table 2: Anti-proliferative Effects of Imidazole Derivatives on NB4 Cells

| Compound | Concentration Range (µM) | Effect | Reference |

| L-7 | 1.25 - 5 | Significant, dose-dependent growth reduction | nih.govresearchgate.net |

| R-35 | 1.25 - 5 | Slight effect on proliferation | nih.govresearchgate.net |

| R-NIM04 | 1.25 - 5 | Slight effect on proliferation | nih.govresearchgate.net |

| L-4 | 1.25 - 5 | Interferes with proliferation | nih.gov |

K562 (Human Chronic Myeloid Leukemia): The K562 cell line is derived from a patient with chronic myeloid leukemia (CML) and is extensively used in cancer research. nih.govnih.gov Studies have demonstrated that specific imidazole derivatives can reduce the proliferation of K562 cells. nih.govnih.gov Among four derivatives tested, one compound designated L-7 showed significant anti-proliferative activity against this cell line, while others had minimal effect, highlighting the structural specificity of the cytotoxic action. nih.govresearchgate.net

Table 3: Anti-proliferative Effects of Imidazole Derivatives on K562 Cells

| Compound | Concentration Range (µM) | Effect | Reference |

| L-7 | 1.25 - 5 | Significant, dose-dependent growth reduction | nih.govresearchgate.net |

| R-35 | 1.25 - 5 | No significant effect | nih.govresearchgate.net |

| R-NIM04 | 1.25 - 5 | No significant effect | nih.govresearchgate.net |

Enzyme Inhibition Studies

Protein kinases, which regulate a vast number of cellular processes, are a major target. mdpi.com Overexpression of kinases is a common feature in many cancers. mdpi.com Imidazole derivatives have been successfully developed as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Activin Receptor-Like Kinase 5 (ALK5), Checkpoint Kinase 2 (Chk2), and FMS-like tyrosine kinase 3 (FLT3). mdpi.comnih.govhanyang.ac.kr For example, pyrazole-benzimidazole hybrids have shown Chk2 inhibitory activity in the nanomolar range. nih.gov

Other enzyme targets include esterases, such as acetylcholine (B1216132) and butyrylcholine (B1668140) esterase, which have been competitively inhibited by mono- and di-substituted imidazole derivatives. nih.gov Additionally, imidazolyl-1,3,5-triazine derivatives have been identified as selective aromatase inhibitors, an important target in hormone-dependent breast cancer. nih.gov More recently, with the advent of the COVID-19 pandemic, imidazole derivatives were investigated as inhibitors of the SARS-CoV-2 3CLpro enzyme, which is essential for viral replication. researchgate.net

Inhibition of Heme Oxygenase-1 (HO-1) Activity

Heme oxygenase-1 (HO-1) is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. It is implicated in various pathological conditions, including cancer, and its inhibition is a key area of research. Novel imidazole-based compounds have been investigated as inhibitors of HO-1.

Certain imidazole derivatives have demonstrated moderate inhibitory potency against HO-1. For instance, in a study of newly synthesized imidazole-based compounds, one derivative exhibited an IC₅₀ value of 28.8 μM for HO-1. nih.gov Interestingly, this particular compound was found to be more potent against the isoform HO-2, with an IC₅₀ of 14.4 μM. nih.gov The imidazole moiety in these inhibitors is proposed to interact with the iron atom of the heme group within the enzyme's active site. nih.gov

Research into 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives has also identified potent inhibitors of HO-1. dntb.gov.ua Halogen-substituted aromatic moieties, such as 3,4-dichlorophenyl, have been found to yield favorable results in terms of HO-1 inhibition. dntb.gov.ua Some of these imidazole-ketone derivatives were found to be very potent inhibitors of both HO-1 and its isoform HO-2, with IC₅₀ values below 5 μM. dntb.gov.ua Furthermore, the development of a potent and selective HO-1 inhibitor, 2-(4-(1H-imidazol-1-yl)butoxy)-N-benzyl-5-iodobenzamide, highlights the therapeutic potential of targeting this enzyme in conditions like triple-negative metastatic breast cancer. nih.gov

Table 1: Inhibitory Activity of Imidazole Derivatives against Heme Oxygenase-1 (HO-1)

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

| Imidazole-based derivative | HO-1 | 28.8 μM | nih.gov |

| Imidazole-based derivative | HO-2 | 14.4 μM | nih.gov |

| 1-Aryl-2-(1H-imidazol-1-yl)ethanones | HO-1/HO-2 | <5 μM | dntb.gov.ua |

Inhibition of Alkaline Phosphatase

The imidazole ring has been identified as a crucial structural feature for the inhibition of alkaline phosphatase (ALP). nih.gov Studies on various imidazole derivatives have demonstrated their inhibitory effects on this enzyme. For example, cimetidine, an imidazole-containing compound, acts as an uncompetitive inhibitor of human liver ALP with a Ki value of 3.2 x 10⁻³ M at pH 10.5. nih.gov The inhibitory activity of these compounds is not significantly affected by changes in pH, suggesting their potential role at physiological pH as well. nih.gov Imidazole itself has been recognized as an inhibitor of L-phenylalanine-insensitive alkaline phosphatases found in various tissues. ontosight.ai

Enzymatic Catalysis and Inhibition in Broader Biological Contexts

The inhibitory action of this compound derivatives extends to a wide range of other enzymes, highlighting their potential for broad therapeutic applications.

Epidermal Growth Factor Receptor (EGFR): Certain imidazole-based derivatives have been designed and synthesized as inhibitors of EGFR, a key target in cancer therapy. nih.gov Some of these compounds have shown potent EGFR inhibitory activity with IC₅₀ values in the nanomolar range, comparable to the established EGFR inhibitor erlotinib. nih.gov The mechanism of action involves the induction of reactive oxygen species and cell cycle arrest at the sub-G1 phase in cancer cells. nih.gov

Bacterial Enzymes: Imidazole derivatives have shown promise as antimicrobial agents by targeting essential bacterial enzymes. Molecular modeling and thermal shift assays have indicated that substituted indoles and benzimidazoles can bind to and inhibit (p)ppGpp synthetases/hydrolases, which are involved in bacterial regulatory pathways. nih.gov Additionally, some benzimidazole derivatives have been identified as inhibitors of filamenting temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, and pyruvate (B1213749) kinase, an essential enzyme in staphylococcal bacteria. nih.gov

β-Glucosidase: The mechanism of imidazole inhibition of a GH1 β-glucosidase has been characterized as partial competitive. researchgate.net Imidazole binds to the active site of the enzyme, which in turn reduces the substrate affinity without altering the rate of product formation. researchgate.net

Lactate (B86563) Dehydrogenase (LDHA): In silico studies have explored the potential of imidazole derivatives as inhibitors of human lactate dehydrogenase (LDHA), a key enzyme in anaerobic glycolysis that is often upregulated in cancer cells. scirp.org Docking studies of a 4,5-diphenyl-1H-imidazole derivative revealed a significant binding affinity at the active site of the LDHA receptor, suggesting its potential as an inhibitor. scirp.org

Receptor Binding and Ligand Interaction Research

The interaction of this compound derivatives with various receptors, particularly adrenergic receptors, has been a significant area of investigation to understand their pharmacological effects.

Affinity and Selectivity for Adrenergic Receptors (e.g., alpha 1, alpha 2)

Derivatives of 4-substituted imidazoles have been studied for their affinity and selectivity towards α₁- and α₂-adrenergic receptors. nih.gov For instance, the naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, is a highly potent and selective α₂-adrenoceptor agonist. nih.gov Structure-activity relationship studies have shown that modifications to the benzylic position of these imidazole derivatives can significantly impact their potency and selectivity. nih.gov While some analogs retain a greater α₂/α₁-selectivity, others may exhibit antagonist activity at α₂A-adrenoceptors. nih.gov The chirality at the carbon bridge between the aromatic ring and the imidazole ring also plays a crucial role in maintaining potent α₂-adrenoceptor activity and high α₂/α₁-selectivity. nih.gov

An endogenous substance with clonidine-like properties has been shown to bind with high affinity to imidazole binding sites in the ventrolateral medulla and also interacts with α₂-adrenergic receptors. nih.gov This substance exhibits a 30-fold selectivity for imidazole sites over α₂-adrenergic receptors, suggesting that while there is an interaction, the primary target may be the imidazole receptor. nih.gov

Binding Assays and Competition Studies

Receptor binding studies are essential for characterizing the interaction of these compounds with their targets. For 4-[1-(1-naphthyl)ethyl]-1H-imidazole derivatives, binding studies in rat brain tissue have indicated that the S-(+)-isomer possesses a greater affinity than the R-(-)-isomer for both α₁- and α₂-adrenoceptors. nih.gov Functional assays, such as those measuring agonist activity in guinea pig ileum and antagonist activity in human platelet aggregation, have been used to further elucidate the pharmacological profile of these compounds. nih.gov These studies have revealed that some analogs are potent agonists at α₂-adrenoceptors in the guinea pig ileum, while others act as antagonists at the α₂A-subtype in human platelets. nih.gov

Other Mechanistic Investigations (e.g., Anti-inflammatory, Analgesic, Antidepressant, Antidiabetic)

The therapeutic potential of this compound derivatives extends beyond enzyme inhibition and adrenergic receptor modulation, with research indicating possible mechanisms for anti-inflammatory, analgesic, antidepressant, and antidiabetic effects.

Anti-inflammatory and Analgesic Activity: The anti-inflammatory and analgesic properties of imidazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. dntb.gov.uanih.gov Molecular docking studies have shown that certain imidazole derivatives can bind effectively to the COX-2 receptor. dntb.gov.ua For example, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole has demonstrated a high binding affinity with the COX-2 receptor, forming hydrogen bonds with key residues in the active site. dntb.gov.ua This interaction is comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac. dntb.gov.ua Some derivatives have exhibited significant analgesic activity in hot plate tests and potent anti-inflammatory effects in paw edema models. dntb.gov.uanih.gov

Antidepressant Activity: The antidepressant mechanism of some imidazole derivatives is proposed to be similar to that of tricyclic antidepressants, involving the inhibition of norepinephrine (B1679862) uptake. nih.gov For instance, 1-(3,4-dichlorobenzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidone, a related compound, has shown a profile of antidepressant activity without significant anticholinergic effects, which are common side effects of tricyclic antidepressants. nih.gov Imidazole-based compounds have also been investigated as modulators of serotonin (B10506) receptors, which are key targets in the treatment of depression. nih.gov

Antidiabetic Activity: Certain imidazoline (B1206853) derivatives have been designed and evaluated for their potential to manage type II diabetes by improving glucose homeostasis. nih.gov The mechanism appears to be at least partially mediated by a significant increase in insulin (B600854) secretion. nih.gov Interestingly, the in vivo antihyperglycemic properties of these compounds did not correlate with their in vitro affinities for α₂-adrenoceptors or imidazoline binding sites, suggesting a more complex mechanism of action. nih.gov The development of 1,3,5-triazine (B166579) derivatives inspired by the antidiabetic drug imeglimin, which act as potent and selective DPP-4 inhibitors, further highlights the potential for nitrogen-containing heterocyclic compounds in diabetes treatment.

Table 2: Investigated Mechanistic Pathways for Diverse Biological Activities of Imidazole Derivatives

| Biological Activity | Proposed Mechanism | Key Molecular Target/Pathway | Reference |

| Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis | Cyclooxygenase-2 (COX-2) | dntb.gov.uanih.gov |

| Analgesic | Inhibition of pain signaling pathways | Cyclooxygenase-2 (COX-2) | dntb.gov.uanih.govnih.gov |

| Antidepressant | Modulation of neurotransmitter levels | Norepinephrine reuptake, Serotonin receptors | nih.govnih.gov |

| Antidiabetic | Improvement of glucose homeostasis | Increased insulin secretion, DPP-4 inhibition | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Dichlorobenzyl Substitution Position on Biological Activity

The substitution pattern on the benzyl (B1604629) ring is a critical determinant of the biological activity of this class of compounds. Research has demonstrated that the presence and position of halogen atoms significantly influence efficacy.

In a study aimed at discovering novel antifungal molecules, a variety of benzyl alcohol compounds were evaluated to identify highly active fragments. nih.gov The results highlighted that the 3,5-dichlorobenzyl moiety was a particularly potent fragment for fungicidal activity. nih.gov Subsequent synthesis and testing of ester compounds derived from 3,5-dichlorobenzyl alcohol confirmed its importance. For instance, an ester compound incorporating this fragment exhibited remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov

The substitution of chlorine at the 3 and 5 positions on the phenyl ring appears to be optimal for interaction with the biological target, which for many antifungal imidazoles is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comnih.gov The specific 3,5-dichloro pattern likely enhances the binding affinity of the molecule to the active site of the enzyme, thereby increasing its inhibitory effect.

| Compound Fragment | Target Organism | Activity |

| 3,5-dichlorobenzyl alcohol | Botrytis cinerea, Rhizoctonia solani | Highly Active Fragment nih.gov |

| 2,4-diCl substituted styryl | Fungal strains | Weaker antifungal activity than 4-Br lead compound nih.gov |

| 4-F substituted styryl | Fungal strains | Weaker antifungal activity than 4-Br lead compound nih.gov |

This table illustrates the impact of halogen substitution on antifungal activity based on available research data.

Role of Imidazole (B134444) Ring Substituents on Potency and Selectivity

The imidazole ring is a key pharmacophore in many antifungal agents, primarily due to the ability of its N-3 nitrogen atom to bind to the heme iron atom of cytochrome P450 enzymes like 14α-demethylase. nih.govyoutube.com Modifications to this ring can have a profound impact on the compound's potency and selectivity.

Structure-activity relationship studies have shown that an unsubstituted imidazole ring is often crucial for activity. In one study, replacing the imidazole moiety with either 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole resulted in a significant loss of antifungal activity. nih.gov This suggests that steric hindrance or altered electronic properties caused by these substituents interfere with the critical interaction between the imidazole ring and its biological target.

| Base Scaffold | Imidazole Ring Modification | Effect on Activity |

| Imidazole-dienone lead compound | 4-methyl-1H-imidazole | Antifungal activity largely abolished nih.gov |

| Imidazole-dienone lead compound | 4,5-dichloro-1H-imidazole | Antifungal activity largely abolished nih.gov |

| General Imidazole Scaffold | 2-methyl, 4-nitro substitution | Increased antibacterial activity mdpi.com |

This table summarizes the effects of substituents on the imidazole ring on biological activity.

Analysis of Linker Modifications Between Imidazole and Dichlorobenzyl Moiety

The linker connecting the imidazole and dichlorobenzyl moieties plays a significant role in orienting these two key structural features for optimal interaction with the target enzyme. Modifications to the linker's length, flexibility, and chemical nature can modulate the compound's biological activity.

In the context of succinate (B1194679) dehydrogenase inhibitors, it was found that replacing an amide bond with an ester bond as the linker could maintain fungicidal activity. nih.gov This indicates that different types of chemical linkages can be successfully employed, offering avenues for fine-tuning the physicochemical properties of the molecule.

Chirality and Stereochemistry in Structure-Activity Relationships

Many advanced azole antifungal agents, which share the imidazole core, are chiral molecules. It has been established that the absolute stereochemistry of these compounds can have a significant impact on their biological activity. researchgate.netacs.org Different stereoisomers of the same compound can exhibit vastly different potencies and selectivities for their target, as well as different metabolic profiles. nih.govresearchgate.net

For example, the widely used antifungal drug itraconazole (B105839) has three chiral centers, resulting in eight possible stereoisomers. nih.govacs.org A comprehensive study involving the synthesis and biological evaluation of all eight stereoisomers revealed distinct profiles for both antiangiogenic and antifungal activities. acs.org The four cis-stereoisomers are used in clinical formulations, but the study also investigated the previously undisclosed activity of the four trans-stereoisomers. nih.gov The different activity profiles among the isomers strongly suggest that the three-dimensional arrangement of the substituents is critical for molecular recognition at the target sites and that the antifungal and other potential activities (like antiangiogenic effects) may be mediated by different mechanisms or interactions. acs.org

This stereochemical dependence underscores the importance of controlling chirality during the synthesis and development of new imidazole-based therapeutic agents to optimize their desired pharmacological effects.

Design Principles for Enhanced Bioactivity and Specificity

Based on extensive SAR studies, several key design principles have emerged for developing imidazole-based compounds with enhanced bioactivity and specificity. The imidazole ring itself is considered a "privileged structure" in medicinal chemistry due to its favorable properties, including its ability to participate in various molecular interactions like hydrogen bonding and coordination with metal ions. nih.govnih.govnih.gov

Key design principles for this class of compounds include:

Preservation of the Unsubstituted Imidazole Ring: For many antifungal targets, an unsubstituted imidazole is essential for binding to the heme cofactor of cytochrome P450 enzymes. nih.gov

Optimal Substitution on the Phenyl Ring: The 3,5-dichloro substitution pattern on the benzyl group has been identified as being highly effective for antifungal activity, likely by optimizing interactions within the target's active site. nih.gov

Linker Optimization: The nature and length of the linker between the imidazole and dichlorobenzyl groups must be carefully selected to ensure the correct spatial orientation of these two key moieties. nih.govnih.gov

Stereochemical Control: For chiral derivatives, synthesizing and testing stereochemically pure isomers is crucial, as different enantiomers and diastereomers can have significantly different activity and safety profiles. nih.govacs.org

Adherence to these principles allows medicinal chemists to rationally design new analogs of 1-(3,5-dichlorobenzyl)-1H-imidazole with improved potency and a more desirable selectivity profile, potentially leading to more effective and safer therapeutic agents. nih.gov

Scaffold Hopping and Molecular Hybridization Strategies

To overcome challenges such as drug resistance and to explore new chemical space, medicinal chemists employ strategies like scaffold hopping and molecular hybridization. nih.govresearchgate.net

Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the original's key pharmacophoric features. This can lead to compounds with novel intellectual property, improved properties, and potentially different biological activity profiles. In the realm of antifungal drug discovery, a strategy of scaffold hopping was used to design new compounds based on a known non-azole CYP51 inhibitor. nih.gov By replacing the original benzopyran scaffold with others, including benzimidazole (B57391) (a close relative of imidazole), benzoxazole, and benzothiazole, researchers were able to generate structurally diverse compounds with potent antifungal activity against both standard and clinically resistant fungal pathogens. nih.gov

Molecular hybridization is a strategy that combines two or more different pharmacophores into a single molecule. researchgate.net This can result in compounds with dual modes of action or improved affinity for a single target. An example of this approach involved the hybridization of two imidazole-containing pharmacophores, oxyconazole and benzimidazole, to design new potential antifungal agents. researchgate.net In another study, a hybrid molecule featuring an imidazole and a 4-methoxybenzyl piperazine (B1678402) scaffold showed promising antifungal activity. researchgate.net These strategies demonstrate the versatility of the imidazole scaffold in the design of new bioactive compounds. nih.govresearchgate.net

Advanced Computational Chemistry Applications

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(3,5-dichlorobenzyl)-1H-imidazole, this method is instrumental in identifying potential biological targets and understanding its binding mechanism at the molecular level.

Docking studies for imidazole (B134444) derivatives often explore their potential as inhibitors of various enzymes. For instance, research on related compounds has targeted proteins such as protein kinase II alpha subunit (CK2), l-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), and cytochrome P450 enzymes. arabjchem.org The process involves preparing the 3D structure of this compound and docking it into the binding site of a target protein. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.netbibliotekanauki.pl

For example, the imidazole ring can act as a hydrogen bond acceptor, while the dichlorobenzyl group can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket. researchgate.net The specific substitution pattern of the dichlorophenyl ring is crucial in determining the binding affinity and selectivity. Docking simulations can generate a binding energy score, which helps in ranking potential derivatives and guiding the design of more potent compounds. researchgate.net Studies on similar chloro-substituted benzimidazole (B57391) derivatives have successfully identified compounds with significant antibacterial activity by docking them against targets like Staphylococcus aureus Pyruvate (B1213749) carboxylase (SaPC). espublisher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR models can predict their activity based on various molecular descriptors.

The development of a QSAR model involves calculating a set of descriptors for a series of related imidazole compounds with known activities. These descriptors can be electronic (like HOMO and LUMO energies), steric, hydrophobic, or topological. iosrjournals.org For chloroaryloxyalkyl imidazole derivatives, it has been shown that electronic properties, such as the highest occupied molecular orbital (HOMO) energy and hydration energy, have a direct effect on their antibacterial activity. nih.gov

A typical QSAR study on imidazole derivatives might result in an equation that correlates these descriptors with the observed biological activity, such as the minimum inhibitory concentration (MIC). nih.gov Such models are validated internally and externally to ensure their predictive power. nih.gov The insights gained from the QSAR contour maps can guide the modification of the this compound structure to enhance its desired activity, for example, by suggesting where bulky or electron-withdrawing groups might be beneficial.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of its molecular characteristics.

DFT calculations can optimize the molecular geometry to its lowest energy state, providing precise bond lengths and angles. These calculations are fundamental for understanding the molecule's stability and reactivity. Furthermore, DFT is used to compute various global reactivity parameters that describe the molecule's behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the interactions between orbitals, which are crucial for understanding molecular stability and charge delocalization. This analysis is often performed following a DFT calculation.

HOMO-LUMO Energy Gap Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties and chemical reactivity.

For this compound, the HOMO-LUMO energy gap (ΔE) has been calculated to be 4.4871 eV. A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. This value suggests that this compound is a relatively stable molecule. The energy gap is also indicative of the potential for intramolecular charge transfer, which influences the molecule's bioactivity.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

| Chemical Hardness (η) | 2.2449 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.

For this compound, the MEP map reveals that the most negative potential (electron-rich regions), typically shown in red, is located around the nitrogen atoms of the imidazole ring. These sites are prone to electrophilic attack. Conversely, the most positive potential (electron-poor regions), usually depicted in blue, is found around the hydrogen atoms. These areas are susceptible to nucleophilic attack. This information is crucial for understanding how the molecule will interact with other molecules, including biological receptors.

Conformational Analysis and Dynamic Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules. For this compound, these techniques can explore the different spatial arrangements of the atoms (conformers) and their stability, as well as how the molecule moves over time.

Conformational analysis can identify the most stable conformer by systematically rotating the rotatable bonds, such as the one connecting the benzyl (B1604629) group to the imidazole ring, and calculating the energy of each resulting structure. bohrium.com This is important because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular dynamics simulations provide a time-dependent view of the molecule's behavior. An MD simulation of this compound, often in a simulated biological environment like water, can reveal the stability of its different conformations and the interactions it forms with its surroundings. researchgate.netresearchgate.net For instance, simulations on related imidazole compounds have been used to study the stability of ligand-protein complexes predicted by molecular docking, providing a more dynamic and realistic picture of the binding event. researchgate.netresearchgate.net

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient and environmentally benign synthetic strategies is a cornerstone of modern pharmaceutical research. Future investigations into the synthesis of 1-(3,5-dichlorobenzyl)-1H-imidazole should prioritize the principles of green chemistry. researchgate.net Traditional synthetic methods for imidazole (B134444) derivatives can be effective, but they often rely on harsh reaction conditions, hazardous solvents, and multi-step procedures that can be inefficient and generate significant chemical waste.

Future research should explore innovative synthetic techniques such as microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for imidazole compounds. researchgate.net Additionally, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. The development of one-pot catalytic methods, where multiple reaction steps are carried out in a single reaction vessel, would further enhance the efficiency and sustainability of the synthesis of this compound and its analogs. researchgate.net

Table 1: Comparison of Synthetic Approaches for Imidazole Derivatives

| Synthetic Approach | Advantages | Disadvantages | Future Research Focus for this compound |

| Traditional Synthesis | Well-established procedures | Harsh conditions, hazardous solvents, waste generation | Optimization of existing routes to reduce environmental impact |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Specialized equipment required | Development of scalable microwave-assisted protocols |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost can be a concern | Identification of suitable enzymes for key synthetic steps |

| One-Pot Catalysis | Increased efficiency, reduced waste | Complex reaction optimization | Design of novel one-pot syntheses for this specific compound |

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

The primary recognized mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govyoutube.comnih.govmedscape.commedilam.ac.ir This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govyoutube.comnih.govmedscape.commedilam.ac.irscbt.com While it is probable that this compound also targets this pathway, a comprehensive understanding of its biological activity requires looking beyond this primary mechanism.

Future research should aim to identify and validate other potential biological targets. For instance, some imidazole-based compounds have been found to induce the intracellular accumulation of toxic hydrogen peroxide, leading to oxidative stress and cell death. nih.gov Investigating whether this compound shares this secondary mechanism could reveal new avenues for therapeutic application and combination therapies. Furthermore, exploring its effects on other essential fungal processes, such as cell wall synthesis, nucleic acid synthesis, or signal transduction pathways, could uncover novel mechanisms of action. nih.govnih.gov The potential for this compound to act on targets in other pathogenic organisms or even in human cells for conditions like cancer warrants investigation, given the broad biological activities of the imidazole class. nih.govnih.gov

Development of Advanced SAR and QSAR Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For this compound, the development of sophisticated SAR and QSAR models is a critical next step. nih.govwisdomlib.orgresearchgate.netjapsonline.comjapsonline.com

Future research should focus on synthesizing a diverse library of analogs by modifying the dichlorobenzyl and imidazole moieties. These modifications could include altering the position and nature of the substituents on the phenyl ring, as well as introducing various functional groups to the imidazole ring. The biological activity of these analogs would then be systematically evaluated.

This data would be used to construct robust QSAR models that correlate specific physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with biological activity. nih.gov Such models would provide invaluable insights into the key structural features required for optimal interaction with the biological target and guide the rational design of more potent and selective derivatives. wisdomlib.orgresearchgate.netjapsonline.com

Table 2: Illustrative QSAR Data for Hypothetical Analogs of this compound

| Compound | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Imidazole Ring) | Lipophilicity (LogP) | Electronic Parameter (σ) | Antifungal Activity (MIC µg/mL) |

| Parent | 3,5-dichloro | H | 4.8 | 0.74 | 2.5 |

| Analog 1 | 3,5-difluoro | H | 4.2 | 0.68 | 5.0 |

| Analog 2 | 3,5-dimethyl | H | 5.2 | -0.14 | 10.0 |

| Analog 3 | 3,5-dichloro | Methyl | 5.1 | 0.74 | 1.8 |

| Analog 4 | 3,5-dichloro | Ethyl | 5.4 | 0.74 | 3.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Integration of Artificial Intelligence and Machine Learning in Compound Design

For this compound, AI and ML can be leveraged in several ways. Firstly, machine learning algorithms can be trained on existing SAR data to build more accurate predictive models of antifungal activity. researchgate.netwellcomeopenresearch.org Secondly, generative AI models can be used to design novel molecular structures with desired properties, exploring a much larger chemical space than is possible with traditional methods. AI can also be employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, helping to prioritize the synthesis of candidates with the most promising drug-like profiles.

Research into Multitarget Ligands and Polypharmacology

The "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. nih.govnih.gov This approach can lead to enhanced efficacy, a broader spectrum of activity, and a reduced likelihood of developing drug resistance. nih.gov

Future research on this compound should explore its potential as a multitarget ligand. nih.gov Given that imidazole derivatives have been shown to have a wide range of biological activities, it is plausible that this compound or its analogs could be engineered to interact with secondary targets in pathogenic organisms or even with targets related to different diseases. For example, a compound that inhibits both a key fungal enzyme and a virulence factor could be a highly effective antifungal agent. Investigating the polypharmacological profile of this compound could open up new therapeutic possibilities that are not achievable with single-target agents.

Table 3: Potential Primary and Secondary Targets for Imidazole-Based Compounds

| Target Class | Specific Example | Potential Therapeutic Effect |

| Primary Antifungal Target | Lanosterol 14α-demethylase (CYP51) | Inhibition of fungal cell membrane synthesis |

| Secondary Antifungal Target | Oxidative stress pathways | Induction of fungal cell death |

| Potential Antibacterial Target | Bacterial cell membrane | Disruption of bacterial integrity |

| Potential Anticancer Target | Tubulin polymerization | Inhibition of cancer cell division |

| Potential Anti-inflammatory Target | Cyclooxygenase (COX) enzymes | Reduction of inflammation |

Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies

A deep understanding of how a drug molecule interacts with its biological target at the atomic level is crucial for rational drug design. Advanced spectroscopic and analytical techniques can provide these invaluable insights.

For this compound, techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be used to determine the three-dimensional structure of the compound bound to its target enzyme. acs.org This information can reveal the key amino acid residues involved in the interaction and guide the design of analogs with improved binding affinity. Mass spectrometry-based techniques can be employed to study the kinetics of target engagement and to identify any covalent modifications that may occur. nih.govnih.gov The combination of these powerful analytical methods will be instrumental in fully elucidating the mechanistic underpinnings of this promising compound's biological activity. nih.govnih.gov

Q & A

Q. What computational models predict the compound’s environmental fate and ecotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.